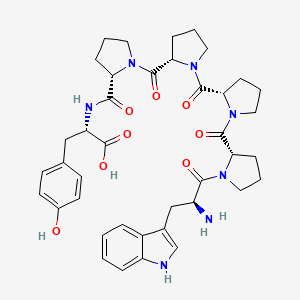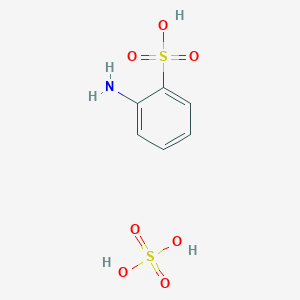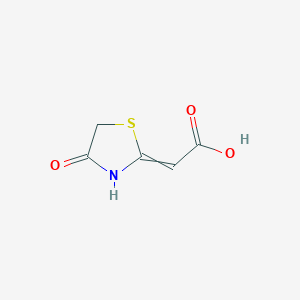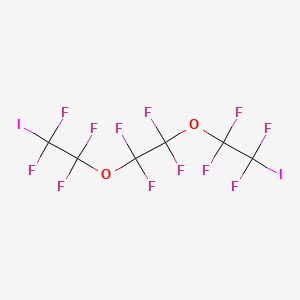![molecular formula C12H11F13N2O B14507708 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol CAS No. 63423-26-7](/img/structure/B14507708.png)
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol is a chemical compound known for its unique structure and properties. This compound features a tridecafluorohexyl group attached to a dihydropyrimidinyl ring, which is further connected to an ethan-1-ol moiety. The presence of fluorine atoms imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol typically involves the reaction of tridecafluorohexyl iodide with a dihydropyrimidinyl precursor under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The dihydropyrimidinyl ring can be reduced to a tetrahydropyrimidinyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tetrahydropyrimidinyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The dihydropyrimidinyl ring plays a crucial role in the compound’s activity by interacting with key amino acid residues in the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5′′′-Bis(tridecafluorohexyl)-2,2′5′,2′′5′′,2′′′-quaterthiophene: A compound with similar fluorine content but different core structure.
2,2′5′,2′′5′′,2′′′-Quaterthiophene: Another fluorinated compound with distinct properties.
Uniqueness
2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol stands out due to its unique combination of a tridecafluorohexyl group and a dihydropyrimidinyl ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
63423-26-7 |
|---|---|
Formule moléculaire |
C12H11F13N2O |
Poids moléculaire |
446.21 g/mol |
Nom IUPAC |
2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5,6-dihydro-4H-pyrimidin-1-yl]ethanol |
InChI |
InChI=1S/C12H11F13N2O/c13-7(14,6-26-2-1-3-27(6)4-5-28)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h28H,1-5H2 |
Clé InChI |
NAXKIZFPRSUFKA-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N(C1)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
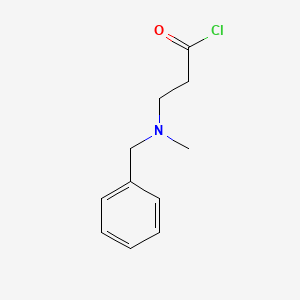
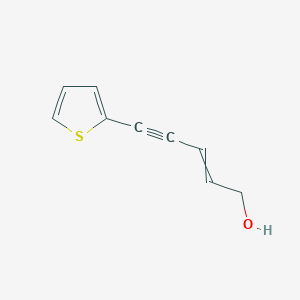
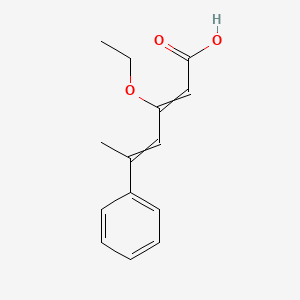
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
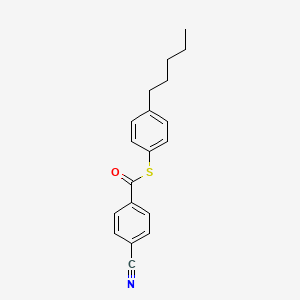
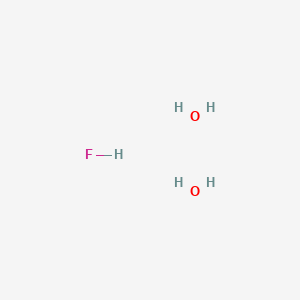
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
